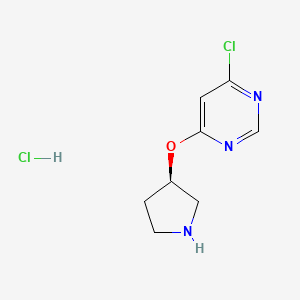

4-Chloro-6-((R)-pyrrolidin-3-yloxy)-pyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a pyrrolidin-3-yloxy group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride typically involves the reaction of 4-chloro-6-hydroxypyrimidine with ®-3-pyrrolidinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrrolidin-3-yloxy group can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyrimidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Hydrolysis: Formation of hydroxypyrimidines.

Scientific Research Applications

4-Chloro-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-6-methoxypyrimidine: Similar structure but with a methoxy group instead of a pyrrolidin-3-yloxy group.

4-Chloro-6-aminopyrimidine: Contains an amino group instead of a pyrrolidin-3-yloxy group.

4-Chloro-6-hydroxypyrimidine: Contains a hydroxyl group instead of a pyrrolidin-3-yloxy group.

Uniqueness

4-Chloro-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride is unique due to the presence of the ®-pyrrolidin-3-yloxy group, which imparts specific stereochemical properties and potential biological activities that are distinct from its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

4-Chloro-6-((R)-pyrrolidin-3-yloxy)-pyrimidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Chemical Formula : C8H11Cl2N3O

- Molecular Weight : 236.10 g/mol

- CAS Number : 1354009-09-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and enzymes involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on specific kinases that play roles in cancer progression and viral infections.

Key Mechanisms:

- Kinase Inhibition : The compound has shown promise as an inhibitor of AAK1 (AP2-associated protein kinase 1), which is implicated in the endocytosis of viruses such as dengue virus .

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties, potentially through modulation of host cell pathways that viruses exploit for entry and replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrimidine and pyrrolidine moieties can significantly affect biological activity. For instance, the introduction of different substituents at the 6-position of the pyrimidine ring can enhance potency against specific targets.

| Substituent | Biological Activity | Reference |

|---|---|---|

| -OH | Increased kinase inhibition | |

| -Cl | Enhanced selectivity for AAK1 | |

| -OCH₃ | Reduced cytotoxicity in cancer cells |

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy against dengue virus, this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was linked to its ability to inhibit AAK1, thereby disrupting the viral entry process .

Case Study 2: Cancer Therapeutics

Another investigation focused on the compound's potential as an anticancer agent. It was found to induce apoptosis in various cancer cell lines, suggesting that it may interfere with critical survival pathways within these cells. The results indicated a dose-dependent response, with IC50 values comparable to established chemotherapeutic agents .

Research Findings

Recent studies have highlighted the importance of further exploring this compound's pharmacological profile. Notable findings include:

- Selectivity : The compound exhibits selective inhibition towards certain kinases, which may reduce off-target effects common with broader-spectrum inhibitors .

- Cytotoxicity Profiles : Evaluations have shown that while it is effective against cancer cells, its cytotoxicity varies significantly among different cell types, necessitating careful consideration in therapeutic applications .

Properties

IUPAC Name |

4-chloro-6-[(3R)-pyrrolidin-3-yl]oxypyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O.ClH/c9-7-3-8(12-5-11-7)13-6-1-2-10-4-6;/h3,5-6,10H,1-2,4H2;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGAWMDORXWWTA-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=NC=N2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC(=NC=N2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.